

An In-depth Technical Guide to the Chemical Structure and Properties of Gyromitrin

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Compound of Interest

Compound Name: Gyromitrin

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Abstract

Gyromitrin, a mycotoxin found in several species of the fungal genus *Gyromitra*, notably the false morel (*Gyromitra esculenta*), is a volatile and heat-labile compound with significant toxicological implications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **gyromitrin**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the study of this toxin. The document includes structured tables of quantitative data, detailed experimental protocols for its extraction, analysis, and toxicological evaluation, and visualizations of its metabolic and toxic pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

Gyromitrin is chemically known as N'-ethylidene-N-methylformohydrazide.[1][2][3] Its chemical formula is $C_4H_8N_2O$, and it has a molar mass of 100.12 g/mol.[3] The molecule features a hydrazone functional group, which is susceptible to hydrolysis, particularly under acidic conditions.[4] This instability is a key factor in its toxicity, as it readily converts to the highly toxic metabolite, monomethylhydrazine (MMH).[4][5]

Physicochemical Data

A summary of the key physicochemical properties of **gyromitrin** is presented in Table 1.

Gyromitrin is a colorless liquid at room temperature, is soluble in water and various organic solvents, and is sensitive to air oxidation and hydrolysis by both acids and alkalis.[\[1\]](#)[\[6\]](#)

Table 1: Physicochemical Properties of **Gyromitrin**

Property	Value	Reference(s)
IUPAC Name	N'-ethylidene-N-methylformohydrazide	[3]
Chemical Formula	C ₄ H ₈ N ₂ O	[3]
Molar Mass	100.12 g/mol	[3]
Appearance	Colorless liquid	[6]
Boiling Point	143 °C (289 °F)	[1]
Solubility	Water-soluble	[1]
Stability	Volatile, heat-labile, sensitive to air oxidation and hydrolysis	[1] [6]

Synthesis and Extraction

Chemical Synthesis of Gyromitrin

The first chemical synthesis of **gyromitrin** was reported in 1968.[\[3\]](#) The process involves a two-step reaction. First, methylhydrazine is reacted with ethyl formate to produce N-methyl-N-formylhydrazine. This intermediate is then condensed with acetaldehyde to yield **gyromitrin**.[\[3\]](#)

Experimental Protocol: Synthesis of **Gyromitrin**

Materials:

- Methylhydrazine
- Ethyl formate
- Acetaldehyde

- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Distillation apparatus

Procedure:

- **Synthesis of N-methyl-N-formylhydrazine:** In a round-bottom flask equipped with a reflux condenser and a stirrer, slowly add methylhydrazine to an equimolar amount of ethyl formate in anhydrous diethyl ether. The reaction is exothermic and should be controlled by external cooling. After the initial reaction subsides, reflux the mixture for 2-3 hours to ensure complete reaction.
- **Isolation of N-methyl-N-formylhydrazine:** After cooling, remove the diethyl ether by rotary evaporation. The resulting crude N-methyl-N-formylhydrazine can be purified by vacuum distillation.
- **Synthesis of **Gyromitrin**:** Dissolve the purified N-methyl-N-formylhydrazine in a suitable solvent like anhydrous diethyl ether. Cool the solution in an ice bath and slowly add an equimolar amount of freshly distilled acetaldehyde with constant stirring.
- **Purification of **Gyromitrin**:** After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude **gyromitrin**. Further purification can be achieved by vacuum distillation.
- **Characterization:** Confirm the identity and purity of the synthesized **gyromitrin** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[6]

Extraction of Gyromitrin from *Gyromitra esculenta*

Gyromitrin can be extracted from fresh or dried false morel mushrooms. Due to its volatility and instability, care must be taken during the extraction process to minimize loss.

Experimental Protocol: Extraction of **Gyromitrin**

Materials:

- Fresh or dried *Gyromitra esculenta* mushrooms
- Methanol or acetonitrile
- Homogenizer or blender
- Centrifuge
- Rotary evaporator
- Filter paper

Procedure:

- Sample Preparation: Finely chop fresh mushrooms or grind dried mushrooms into a powder. [\[5\]](#)
- Extraction: Homogenize the prepared mushroom sample with methanol or acetonitrile (e.g., 10 g of mushroom in 100 mL of solvent) for 5-10 minutes. [\[7\]](#)
- Separation: Centrifuge the homogenate at approximately 4000 rpm for 15 minutes to pellet the solid material.
- Collection: Carefully decant the supernatant containing the extracted **gyromitrin**.
- Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (below 40 °C) to avoid degradation of the toxin.
- Further Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography. [\[8\]](#)

Toxicological Properties and Mechanism of Action

Gyromitrin itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH).^{[4][9][10]} MMH is a potent toxin that exerts its effects primarily on the central nervous system and the liver.^{[9][10]}

Acute Toxicity

The acute toxicity of **gyromitrin**, as measured by the median lethal dose (LD50), varies significantly across different animal species. A summary of reported LD50 values is provided in Table 2.

Table 2: Acute Oral LD50 of **Gyromitrin** in Various Species

Species	LD50 (mg/kg)	Reference(s)
Mice	344	^{[1][2]}
Rats	320	^{[1][2]}
Rabbits	50-70	^{[1][2]}
Humans (estimated)	20-50 (adults), 10-30 (children)	^[1]

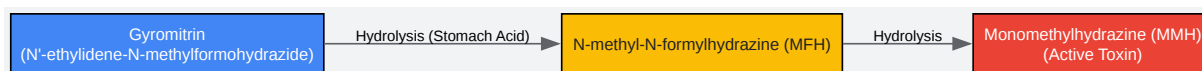
Mechanism of Toxicity

The toxicity of **gyromitrin** is primarily attributed to its metabolite, MMH. The proposed mechanism of action involves several pathways:

- **Inhibition of GABA Synthesis:** MMH reacts with pyridoxal-5-phosphate, the active form of vitamin B6, which is a crucial cofactor for the enzyme glutamic acid decarboxylase.^[9] This enzyme is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA synthesis leads to a state of neuronal hyperexcitability, resulting in neurological symptoms such as seizures.^[9]
- **Hepatotoxicity:** The metabolism of MFH in the liver by cytochrome P450 enzymes can generate reactive intermediates, including methyl radicals, which can lead to lipid

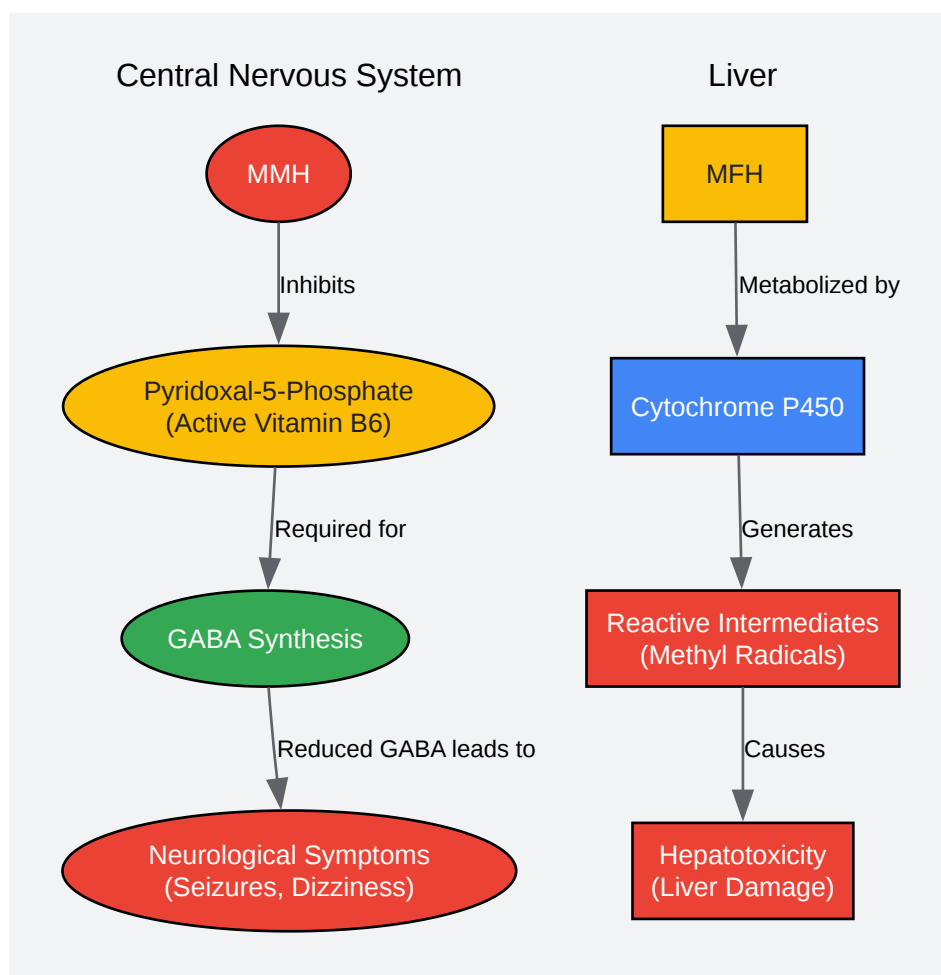
peroxidation and hepatocellular necrosis.[10][11] This results in liver damage, which can be severe.[10]

The metabolic and toxic pathways of **gyromitrin** are illustrated in the following diagrams.



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Caption: Metabolic pathway of **gyromitrin** to its toxic metabolite, monomethylhydrazine (MMH).



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Caption: Signaling pathways of **gyromitrin**-induced neurotoxicity and hepatotoxicity.

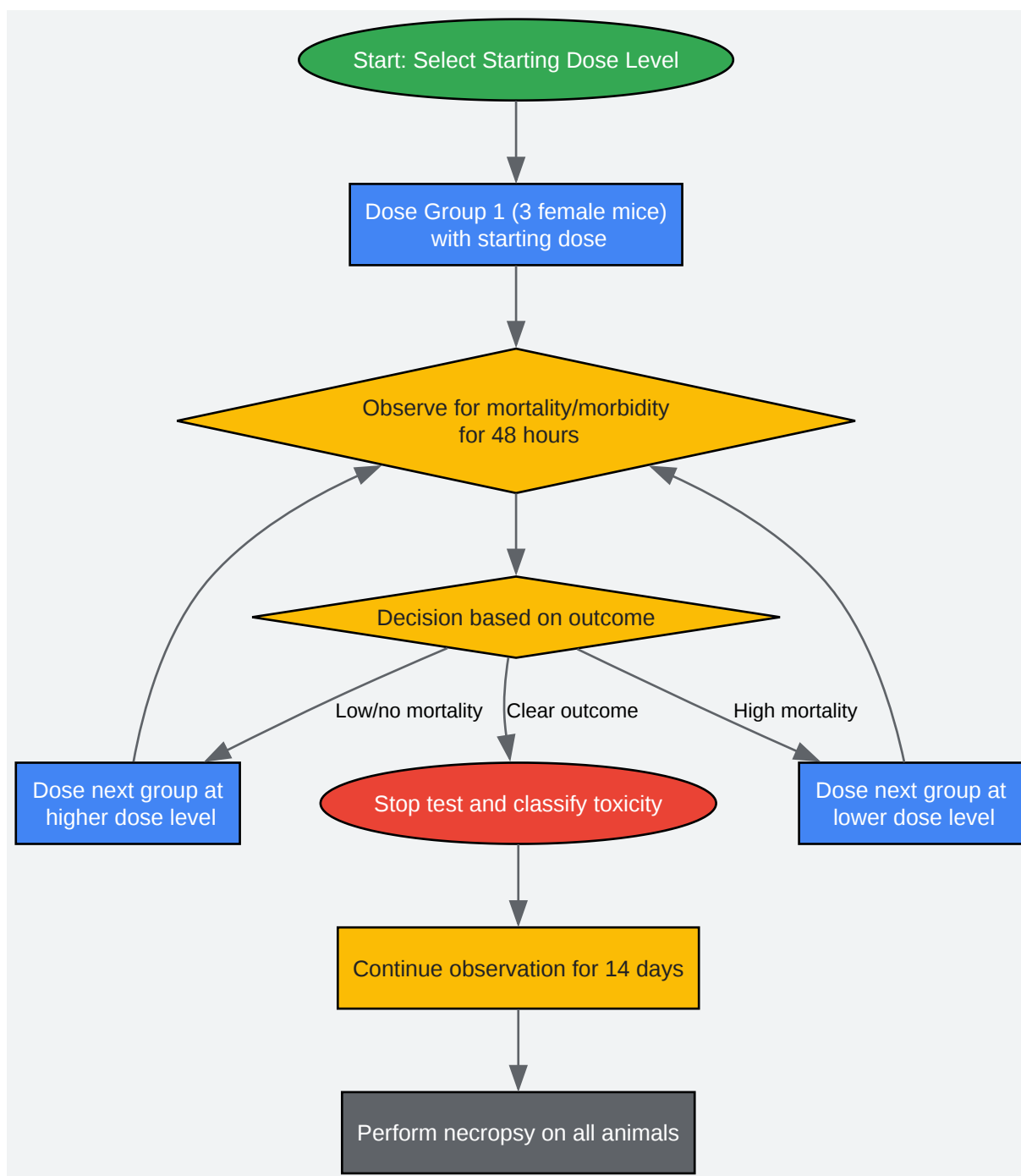
Experimental Protocols for Toxicological

Assessment

Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)

This protocol outlines a procedure for determining the acute oral toxicity of **gyromitrin** in mice, following the principles of the OECD Guideline 423 (Acute Toxic Class Method).[\[12\]](#)[\[13\]](#)

Experimental Workflow



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Caption: Experimental workflow for an acute oral toxicity study following OECD Guideline 423.

Materials:

- Healthy, young adult female mice (e.g., Swiss Webster), 8-12 weeks old.

- **Gyromitrin**, of known purity.
- Vehicle for dosing (e.g., sterile water or 0.9% saline).
- Oral gavage needles.
- Standard laboratory animal caging and diet.

Procedure:

- **Animal Acclimation:** Acclimate animals to the laboratory conditions for at least 5 days prior to the study.
- **Fasting:** Fast the animals overnight (withholding food but not water) before dosing.[\[14\]](#)
- **Dose Preparation:** Prepare a solution or suspension of **gyromitrin** in the chosen vehicle at the desired concentration.
- **Dosing:** Administer a single oral dose of **gyromitrin** to a group of 3 female mice using a gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any prior knowledge of the substance's toxicity.[\[12\]](#)
- **Observation:** Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[\[14\]](#) Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Stepwise Procedure:**
 - If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is classified.
 - If one animal dies, the test is repeated with a new group of 3 animals at the same dose level.
 - If no mortality is observed, the next dose level is administered to a new group of 3 animals.[\[13\]](#)

- Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.^[14] Any animals that die during the study are also necropsied.

Histopathological Examination of Liver Tissue

Materials:

- Liver tissue samples from control and **gyromitrin**-treated animals.
- 10% neutral buffered formalin.
- Ethanol (graded series: 70%, 80%, 95%, 100%).
- Xylene.
- Paraffin wax.
- Microtome.
- Glass slides.
- Hematoxylin and eosin (H&E) stains.
- Microscope.

Procedure:

- Fixation: Immediately after collection, fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
- Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
- Sectioning: Cut thin sections (4-5 μm) of the paraffin-embedded tissues using a microtome.
- Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for general morphological evaluation.

- Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as hepatocellular necrosis, fatty degeneration, inflammation, and any other abnormalities.[15]

Analytical Methods for the Detection of Gyromitrin

Several analytical methods have been developed for the detection and quantification of **gyromitrin** in various matrices, including mushrooms and biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[7][8][16]

GC-MS Analysis of Gyromitrin

This method often involves the hydrolysis of **gyromitrin** to MMH, followed by derivatization to a more volatile and stable compound for GC-MS analysis.[16]

Experimental Protocol: GC-MS Analysis

Materials:

- Mushroom extract or biological sample.
- Hydrochloric acid (HCl).
- Pentafluorobenzoyl chloride (derivatizing agent).
- Organic solvent for extraction (e.g., hexane).
- Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

- Hydrolysis: Acidify the sample extract with HCl and heat to hydrolyze **gyromitrin** to MMH.
- Derivatization: Neutralize the solution and add pentafluorobenzoyl chloride to derivatize MMH.
- Extraction: Extract the derivatized MMH into an organic solvent like hexane.

- GC-MS Analysis: Inject the extract into the GC-MS system. A typical GC program would involve a temperature ramp to separate the components, and the mass spectrometer would be used for detection and identification based on the mass-to-charge ratio of the fragments.

LC-MS/MS Analysis of Gyromitrin

LC-MS/MS offers high sensitivity and specificity for the direct analysis of **gyromitrin** without the need for derivatization.^[7]

Experimental Protocol: LC-MS/MS Analysis

Materials:

- Mushroom extract or biological sample.
- Acetonitrile.
- Water (HPLC grade).
- Formic acid (optional, as a mobile phase modifier).
- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Procedure:

- Sample Preparation: Dilute the sample extract in the initial mobile phase.
- LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of water and acetonitrile (often with a small amount of formic acid) to separate **gyromitrin** from other components.
- MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of **gyromitrin** and monitoring for specific product ions after fragmentation.

Conclusion

Gyromitrin is a mycotoxin of significant interest due to its unique chemical properties and potent toxicity. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and the mechanisms underlying its toxicity. The inclusion of detailed experimental protocols for its extraction, analysis, and toxicological assessment is intended to provide researchers with the necessary information to conduct further studies on this compound. A thorough understanding of **gyromitrin** is crucial for public health, food safety, and for advancing our knowledge in the fields of toxicology and drug development. The provided diagrams of its metabolic and signaling pathways offer a visual framework for comprehending its complex biological effects.

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